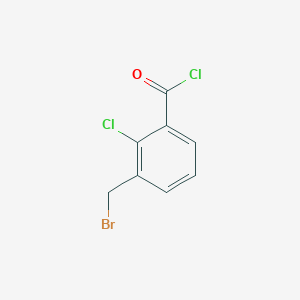
2-(2-Benzothiazolyl)quinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzothiazolyl)quinoline 1-oxide is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)quinoline 1-oxide typically involves the condensation of 2-aminothiophenol with quinoline derivatives under oxidative conditions. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminothiophenol to form the benzothiazole ring.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further transformed into benzothiazole derivatives.
Microwave Irradiation: This method accelerates the reaction rate and improves yields by using microwave energy.
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes such as:
One-pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel, reducing the number of steps and improving efficiency.
Molecular Hybridization Techniques: These techniques involve the combination of different molecular fragments to create new compounds with desired properties.
化学反応の分析
Types of Reactions
2-(2-Benzothiazolyl)quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and benzothiazole sulfoxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles/nucleophiles.
Major Products
Oxidation Products: Quinoline N-oxides, benzothiazole sulfoxides.
Reduction Products: Parent amines.
Substitution Products: Functionalized benzothiazole and quinoline derivatives.
科学的研究の応用
2-(2-Benzothiazolyl)quinoline 1-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 2-(2-Benzothiazolyl)quinoline 1-oxide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to DNA, and interfere with cellular signaling pathways.
類似化合物との比較
2-(2-Benzothiazolyl)quinoline 1-oxide can be compared with other similar compounds, such as:
2-Arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Widely used in medicinal chemistry for their antimalarial and anticancer activities.
Similar Compounds
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Demonstrates potent activity against cancer cell lines.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Shows selective activity against specific cancer cell lines.
特性
分子式 |
C16H10N2OS |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
2-(1-oxidoquinolin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H10N2OS/c19-18-13-7-3-1-5-11(13)9-10-14(18)16-17-12-6-2-4-8-15(12)20-16/h1-10H |
InChIキー |
SUHYFKYQZFPCQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


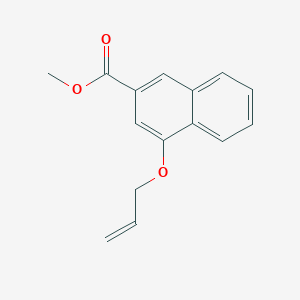
![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)
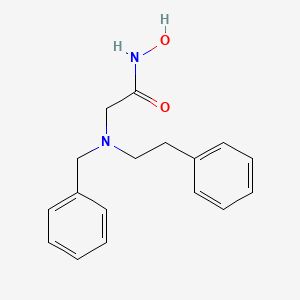
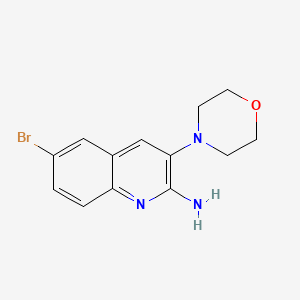
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
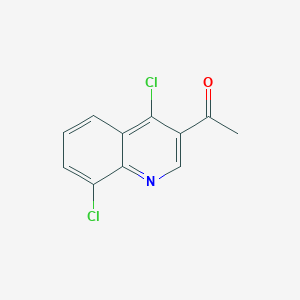
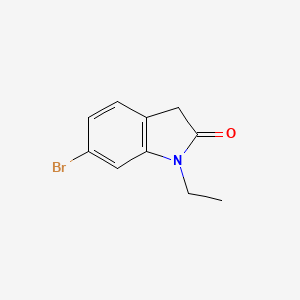
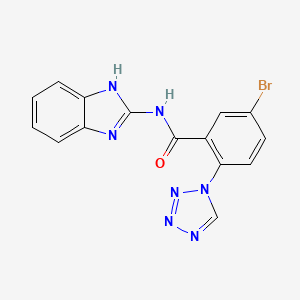
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)
![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
